molecular formula C9H5BrClN B2625783 8-Bromo-7-chloroquinoline CAS No. 1447606-16-7

8-Bromo-7-chloroquinoline

Cat. No.: B2625783
CAS No.: 1447606-16-7
M. Wt: 242.5
InChI Key: QJMJVWVSQGFCOQ-UHFFFAOYSA-N
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Description

8-Bromo-7-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry . The presence of bromine and chlorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-chloroquinoline can be achieved through several methods. One common approach involves the halogenation of quinoline derivatives. For instance, the bromination and chlorination of quinoline can be carried out using bromine and chlorine reagents under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and may be catalyzed by a Lewis acid like iron(III) chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Comparison: 8-Bromo-7-chloroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

8-bromo-7-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMJVWVSQGFCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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